molecular formula C10H9FIN3 B13176314 8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine

8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine

Cat. No.: B13176314
M. Wt: 317.10 g/mol
InChI Key: SIAGITOSULGZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of the target’s activity. The exact pathways and molecular targets vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-8-iodo-4-N-methylquinoline-3,4-diamine
  • 8-Fluoro-6-iodo-4-N-methylquinoline-3,4-diamine

Uniqueness

8-Fluoro-6-iodo-N4-methylquinoline-3,4-diamine stands out due to its unique combination of fluorine and iodine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced reactivity and binding affinity are required .

Properties

Molecular Formula

C10H9FIN3

Molecular Weight

317.10 g/mol

IUPAC Name

8-fluoro-6-iodo-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H9FIN3/c1-14-10-6-2-5(12)3-7(11)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15)

InChI Key

SIAGITOSULGZIC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=C(C2=NC=C1N)F)I

Origin of Product

United States

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